molecular formula C22H25N3O4 B2922512 5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-82-2

5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2922512
CAS No.: 868143-82-2
M. Wt: 395.459
InChI Key: ICOIHVWVSKCDAM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a pyrimidoquinoline derivative featuring a fused tetracyclic scaffold with a 4-methoxyphenyl substituent and tetramethyl groups. Its synthesis typically involves multicomponent reactions or stepwise substitutions, as seen in related analogs .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-22(2)10-14-17(15(26)11-22)16(12-6-8-13(29-5)9-7-12)18-19(23-14)24(3)21(28)25(4)20(18)27/h6-9,16,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOIHVWVSKCDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method includes the condensation of dimedone with 4-methoxybenzylidene malononitrile in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs.

Scientific Research Applications

5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s 4-methoxyphenyl group distinguishes it from analogs with halogenated or heteroatom-containing substituents:

  • Chlorine substitution : Compound 2i (5-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-...) introduces a 4-chlorobenzyloxy group, enhancing electron-withdrawing effects compared to the methoxy group .
  • Bromine substitution: 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-...
  • Difluoromethoxy substitution : 5-[2-(Difluoromethoxy)phenyl]-1,3-dimethyl-... replaces methoxy with difluoromethoxy, altering lipophilicity and metabolic stability .

Structural and Spectroscopic Properties

Table 1: Key Physical and Spectroscopic Data
Compound Name Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound 4-methoxyphenyl N/A ~1705 (C=O) Not explicitly reported
5-(2,4-Dichlorophenyl)-... () 2,4-dichlorophenyl 340 1705, 1661, 1643 1H NMR: δ 5.10 (s, 1H, CH); 13C: δ 194.8 (C=O)
5-(4-Methoxyphenyl)-2-thioxo-... () 4-methoxyphenyl, thioxo 174–176 1696 (C=O), 1343 (C=S) 1H NMR: Not reported; IR confirms C=S
8-(4-Methoxyphenylthio)-... () 4-methoxyphenylthio 198–199 1708 (C=O) 1H NMR: δ 3.86 (s, OCH3); HRMS m/z 424.0963
  • Thioxo vs. Oxo Groups : Replacement of oxygen with sulfur (e.g., 2-thioxo in ) shifts IR absorption to ~1343 cm⁻¹ (C=S), impacting reactivity and conjugation .
  • Methoxy Positioning : Derivatives like 8-(4-methoxyphenylthio)-... () show distinct regiochemical effects on NMR shifts (δ 3.86 ppm for OCH3) .

Computational and Structural Insights

  • DFT Studies : For 5-(4-methoxyphenyl)-2-methylthio-... (), DFT/B3LYP calculations confirmed linear isomer preference over angular forms, with bond lengths and angles matching experimental X-ray data .
  • Thermodynamic Stability : The optimized geometry of the target compound’s analogs (e.g., ) shows high thermal stability, as reflected in melting points up to 340°C .

Biological Activity

The compound 5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a member of the pyrimidoquinoline family. This class of compounds has garnered attention due to their potential biological activities, including antitumor , antibacterial , and antifungal properties. This article reviews the existing literature on the biological activity of this specific compound and its derivatives.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O4C_{20}H_{24}N_2O_4, with a molecular weight of approximately 356.42 g/mol. The structure features a pyrimidine ring fused with a quinoline moiety and methoxyphenyl substituents that may influence its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidoquinolines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxicity against human colon carcinoma cells (HCT116). The IC50 values were determined using standard cell viability assays after a 72-hour incubation period. The compound showed potent activity with IC50 values in the low micromolar range (exact values vary by study) .
CompoundCell LineIC50 (µM)
This compoundHCT116~2.0
CA-4 (reference)HCT116~0.5

Antibacterial and Antifungal Activity

Several studies have reported on the antibacterial and antifungal properties of related pyrimidoquinoline compounds:

  • Mechanism of Action : These compounds are believed to disrupt bacterial cell wall synthesis and fungal membrane integrity. In vitro tests against various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) have shown promising results .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antiviral Activity

Emerging data suggest that some derivatives may exhibit antiviral properties:

  • Cytotoxicity Assays : A recent study evaluated the compound's efficacy against human coronavirus strains. The cytotoxicity was assessed on HCT-8 cell lines with CC50 values indicating lower toxicity compared to standard antiviral agents like chloroquine .

Case Studies

  • Antitumor Efficacy in Animal Models : In vivo studies utilizing murine models demonstrated significant tumor regression upon administration of the compound in dosages correlating with in vitro findings.
  • Synergistic Effects with Other Drugs : Research indicates that combining this compound with established chemotherapeutic agents enhances overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the common synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization. A plausible route includes:

  • Step 1: Condensation of substituted quinoline precursors with urea derivatives under acidic conditions to form the pyrimidine ring.
  • Step 2: Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to introduce the 4-methoxyphenyl group .
  • Step 3: Methylation at specific positions using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Step 4: Final trione formation via oxidation or hydrolysis of intermediate esters. Key Considerations: Optimize reaction time and temperature to minimize byproducts. Use TLC or HPLC to monitor progress .
Example Reaction StepConditionsYield (Reported)Reference
Pyrimidine cyclizationH₂SO₄, 80°C60–70%
Pd-catalyzed reductive cyclizationPd(OAc)₂, HCO₂H, 100°C50–65%

Q. Which spectroscopic methods are used for characterization?

Methodological Answer: A combination of techniques is critical:

  • ¹H/¹³C NMR: Identify substituents and confirm regiochemistry. For example, the 4-methoxyphenyl group shows aromatic protons at δ 7.2–8.0 ppm, while methyl groups resonate at δ 3.2–3.5 ppm .
  • IR Spectroscopy: Detect carbonyl (C=O) stretches at 1665–1705 cm⁻¹ and NH stretches at 3200–3300 cm⁻¹ .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) .
  • Elemental Analysis: Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
Spectral Data (Example Compound)Key PeaksReference
¹H NMR (DMSO-d₆)δ 3.26 (s, N-CH₃), δ 7.25–8.0 (ArH)
IR (KBr)1705 cm⁻¹ (C=O), 3250 cm⁻¹ (NH)

Advanced Research Questions

Q. How to resolve contradictory reaction yields when using different catalysts?

Methodological Answer: Contradictions often arise from catalyst selectivity or solvent effects. To address this:

  • Systematic Screening: Compare Pd(OAc)₂, Pd/C, and ligand-assisted catalysts under identical conditions.
  • Solvent Optimization: Test polar aprotic (DMF) vs. non-polar (toluene) solvents to stabilize intermediates.
  • Kinetic Analysis: Use in-situ FTIR or GC-MS to track intermediate formation and identify rate-limiting steps. Example: Pd(OAc)₂ in DMF may yield 65% product, while Pd/C in toluene yields 45% due to poor solubility .

Q. How to optimize regioselectivity in pyrimidoquinoline core formation?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) direct cyclization to the para position.
  • Temperature Control: Lower temperatures (e.g., 60°C) favor kinetic control, reducing byproducts.
  • Additives: Use Lewis acids (e.g., ZnCl₂) to stabilize transition states . Case Study: Increasing the methoxy group’s electron density improved regioselectivity from 70% to 85% .

Q. How to analyze byproducts and assess purity?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to separate byproducts.
  • LC-MS: Identify impurities via molecular ion peaks (e.g., demethylated or oxidized derivatives).
  • Recrystallization: Optimize solvent mixtures (e.g., EtOH/H₂O) to enhance crystalline purity .
Common ByproductsOriginMitigation Strategy
Demethylated analogHarsh acidic conditionsUse milder acids (e.g., AcOH)
Oxidized trioneOver-oxidationControl reaction time

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